5-Bromomethyl-3-methoxy-isoxazole
Overview
Description
5-Bromomethyl-3-methoxy-isoxazole is a heterocyclic compound that features a five-membered isoxazole ring with a bromomethyl group at the 5-position and a methoxy group at the 3-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromomethyl-3-methoxy-isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxy-5-methylisoxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
5-Bromomethyl-3-methoxy-isoxazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted isoxazoles with various functional groups.
Oxidation: Isoxazole carboxylic acids or aldehydes.
Reduction: Reduced isoxazole derivatives with altered ring structures.
Scientific Research Applications
5-Bromomethyl-3-methoxy-isoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Bromomethyl-3-methoxy-isoxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-methylisoxazole: Lacks the bromomethyl group, resulting in different reactivity and biological activity.
5-Bromomethyl-3-hydroxy-isoxazole:
5-Bromomethyl-3-phenyl-isoxazole: The phenyl group at the 3-position significantly changes its chemical behavior and biological activity
Uniqueness
5-Bromomethyl-3-methoxy-isoxazole is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
5-Bromomethyl-3-methoxy-isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered ring containing nitrogen and oxygen atoms, with a bromomethyl group and a methoxy group contributing to its unique reactivity. The molecular formula is C6H8BrN2O2, and its structure allows for interactions with various biological targets.
Biological Activities
The biological activities of this compound include:
- Antibacterial Activity : Exhibits effectiveness against various bacterial strains.
- Antifungal Properties : Demonstrates antifungal activity against specific pathogens.
- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antibacterial | Effective against Gram-positive and Gram-negative bacteria | |
Antifungal | Inhibits growth of certain fungal strains | |
Anticancer | Induces apoptosis in cancer cell lines |
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, influencing drug metabolism and cellular processes.
- Cell Signaling Modulation : It affects cell signaling pathways, potentially altering gene expression related to cell growth and apoptosis.
- Bromodomain Inhibition : Similar isoxazole derivatives have shown potential as bromodomain inhibitors, which are crucial in epigenetic regulation .
Case Study: Anticancer Activity
In a study involving leukemia HL-60 cells, derivatives of isoxazole, including this compound, were shown to impact the expression of genes such as p21 WAF-1, Bax, and Bcl-2. This suggests that the compound may induce apoptosis through modulation of these critical regulatory proteins.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
Compound Name | Key Differences |
---|---|
5-(Bromomethyl)-3-methylisoxazole | Lacks the methoxy group; different solubility |
5-(Chloromethyl)-3-methoxy-isoxazole | Contains a chloromethyl group; altered reactivity |
5-Methylisoxazole | No halogen substituents; distinct biological activity |
Future Directions in Research
The versatility of this compound makes it a candidate for further research in various fields:
- Drug Development : Its antibacterial and anticancer properties warrant exploration as a lead compound for new therapeutic agents.
- Mechanistic Studies : Further investigations into its interaction with specific molecular targets could elucidate its full biological potential.
Properties
IUPAC Name |
5-(bromomethyl)-3-methoxy-1,2-oxazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWBIWKIWRWLFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445679 | |
Record name | 5-bromomethyl-3-methoxy-isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14423-89-3 | |
Record name | 5-bromomethyl-3-methoxy-isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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